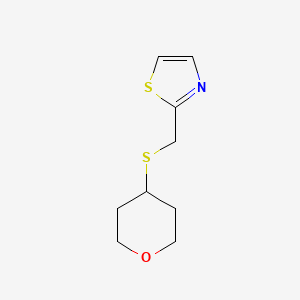

2-(Oxan-4-ylsulfanylmethyl)-1,3-thiazole

Description

Overview of 1,3-Thiazole Heterocycles in Academic Research

The 1,3-thiazole is a five-membered aromatic ring containing one sulfur and one nitrogen atom. rsc.orgglobalresearchonline.netwikipedia.org This heterocyclic motif is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. rsc.orgresearchgate.net The thiazole (B1198619) ring is a component of the essential vitamin thiamine (B1217682) (B1) and is present in a wide array of natural products. rsc.orgwikipedia.org

In academic and industrial research, thiazole derivatives are extensively investigated for their broad spectrum of pharmacological activities. nih.govnih.gov These activities are diverse and include antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govnih.govmdpi.com The versatility of the thiazole ring allows for chemical modifications at various positions, enabling scientists to fine-tune the molecule's properties to enhance its interaction with specific biological targets. globalresearchonline.net The development of novel synthetic methods, such as the well-established Hantzsch thiazole synthesis, continues to facilitate the creation of new and diverse thiazole derivatives for biological screening. jpionline.orgyoutube.com This ongoing research highlights the central role of the 1,3-thiazole core in the quest for new lead compounds in drug discovery. nih.gov

Table 1: Reported Biological Activities of Thiazole Derivatives

| Biological Activity | Description | Key Research Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation. | Thiazole derivatives have shown activity against various cancer cell lines, including breast, liver, and colorectal cancer. nih.govmdpi.comjpionline.org |

| Antimicrobial | Activity against bacteria and fungi. | The thiazole ring is a core component of penicillin, and novel derivatives show broad-spectrum antibacterial and antifungal effects. researchgate.netmdpi.com |

| Anti-inflammatory | Reduction of inflammation. | Certain thiazole-containing compounds, like meloxicam (B1676189) and fanetizole, are known non-steroidal anti-inflammatory drugs (NSAIDs). globalresearchonline.net |

| Antiviral | Inhibition of viral replication. | Thiazole derivatives such as Ritonavir are crucial components of anti-HIV medication. globalresearchonline.netnih.gov |

| Antidiabetic | Management of blood sugar levels. | The thiazolidinedione class of drugs, which contains a related saturated thiazole ring, has been used to treat type 2 diabetes. nih.gov |

Significance of Sulfur-Containing Heterocycles in Chemical Biology

Sulfur is a vital element in chemical biology, and its incorporation into heterocyclic structures imparts unique properties to molecules. nih.gov Organosulfur compounds are present in approximately a quarter of all small-molecule pharmaceuticals, highlighting their importance in drug design. tandfonline.com The sulfur atom, with its various possible oxidation states (from thioether to sulfone), can significantly influence a molecule's size, electronic properties, and ability to form non-covalent interactions with biological macromolecules. tandfonline.com

Sulfur-containing heterocycles like thiazole, thiophene, and benzothiophene (B83047) are considered important pharmacophores due to their wide range of therapeutic applications. bookpi.orgnih.gov The presence of sulfur can enhance a compound's metabolic stability, membrane permeability, and binding affinity to protein targets. rsc.org These heterocycles serve as versatile scaffolds in the design of new drugs for cancer, infectious diseases, and inflammatory conditions. bookpi.orgnih.gov The unique chemical reactivity and bonding capabilities of sulfur contribute to the diverse biological roles these compounds play. nih.gov

Contextualizing 2-(Oxan-4-ylsulfanylmethyl)-1,3-thiazole within Current Research Landscape

While specific research literature on this compound is not widely available, its structure allows for contextualization within current research trends. The molecule is a hybrid, composed of two key fragments: the 1,3-thiazole ring and a sulfur-linked oxane (tetrahydropyran) moiety.

The 1,3-Thiazole Core : As established, this unit is a well-known pharmacophore associated with a wide range of biological activities. nih.govnih.gov Its inclusion suggests that research on this compound would likely aim to leverage these known properties.

The Oxan-4-ylsulfanylmethyl Group : The oxane (tetrahydropyran) ring is a saturated oxygen-containing heterocycle. Such groups are often incorporated into drug candidates to improve physicochemical properties, such as solubility and metabolic stability. The thioether (-S-) linkage provides flexibility and can participate in key binding interactions with protein targets.

The combination of these two fragments into a single molecule represents a common strategy in medicinal chemistry known as molecular hybridization. researchgate.netacs.org This approach aims to create novel chemical entities with potentially enhanced or new biological activities by fusing two or more bioactive scaffolds. acs.org Therefore, this compound can be viewed as a probe molecule designed to explore the synergistic effects of combining a proven heterocyclic pharmacophore with a property-modulating side chain.

Research Objectives and Scope of Investigation for this compound Studies

Given the structural features of this compound, a research program focused on this compound would likely encompass several key objectives. The primary goal would be to synthesize the molecule and thoroughly characterize its chemical and biological properties.

Potential Research Objectives:

Chemical Synthesis and Characterization:

Develop and optimize a synthetic route to produce this compound in high purity and yield. This could involve multi-step synthesis starting from commercially available precursors for the thiazole and oxane rings.

Confirm the structure and purity of the final compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Screening:

Conduct a broad panel of in vitro biological assays to identify potential therapeutic applications. Based on the known activities of thiazole derivatives, initial screening would likely focus on:

Anticancer activity: Testing against a panel of human cancer cell lines (e.g., breast, lung, colon). mdpi.comnih.gov

Antimicrobial activity: Evaluating its efficacy against a range of pathogenic bacteria and fungi. nih.govmdpi.com

Enzyme inhibition: Assessing its potential to inhibit specific enzymes that are targets in various diseases. nih.gov

Structure-Activity Relationship (SAR) Studies:

Synthesize a library of related analogs by modifying both the thiazole and the oxane parts of the molecule.

Systematically evaluate how these structural changes affect biological activity to identify key features required for potency and selectivity.

The scope of such an investigation would be to determine if this compound or its derivatives represent a promising new lead compound for further preclinical development.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-ylsulfanylmethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS2/c1-4-11-5-2-8(1)13-7-9-10-3-6-12-9/h3,6,8H,1-2,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHOQACOURAJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Oxan 4 Ylsulfanylmethyl 1,3 Thiazole and Its Analogues

Established Synthetic Routes for 1,3-Thiazole Core Construction

The construction of the 1,3-thiazole ring can be achieved through various well-established synthetic routes. These methods typically involve the reaction of a sulfur-containing nucleophile with a suitable electrophilic partner to facilitate the cyclization and formation of the five-membered heterocyclic ring.

Hantzsch Thiazole (B1198619) Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most widely employed methods for the synthesis of thiazole derivatives. The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. This reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.

Numerous variations of the Hantzsch synthesis have been developed to improve yields, expand the substrate scope, and introduce diverse functionalities into the thiazole ring. These variations often involve the use of different starting materials, catalysts, and reaction conditions. For instance, thiourea and its derivatives can be used in place of thioamides to synthesize 2-aminothiazoles. Microwave-assisted Hantzsch synthesis has also been shown to accelerate the reaction, often leading to higher yields in shorter reaction times.

| Variation | Reactants | Key Features |

| Classical Hantzsch | α-Haloketone, Thioamide | Well-established, versatile for 2,4,5-trisubstituted thiazoles. |

| Hantzsch-Thiourea | α-Haloketone, Thiourea | Leads to the formation of 2-aminothiazoles. |

| Microwave-Assisted | Various | Reduced reaction times, often improved yields. |

Gabriel Synthesis and Related Cyclization Reactions

The Gabriel synthesis of thiazoles provides an alternative route to the thiazole core, particularly for the synthesis of 2,5-disubstituted thiazoles. This method involves the reaction of an α-acylaminoketone with a phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The reaction proceeds through the thionation of the amide carbonyl group, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Related cyclization reactions that lead to the formation of the thiazole ring often involve the use of different cyclizing agents or starting materials. These methods provide access to a wide range of substituted thiazoles that may be difficult to synthesize via the Hantzsch method.

Alternative Cyclization Strategies for Thiazole Ring Formation

Beyond the classical Hantzsch and Gabriel syntheses, a variety of other cyclization strategies have been developed for the construction of the 1,3-thiazole ring. These methods offer alternative disconnection approaches and can be advantageous for the synthesis of specific substitution patterns.

The Cook-Heilbron synthesis is a notable method that involves the reaction of an α-aminonitrile with carbon disulfide or a related dithiocarbonate derivative. This reaction typically yields 5-amino-2-mercaptothiazoles.

Other alternative strategies include:

From α-thiocyanoketones: Cyclization of α-thiocyanoketones in the presence of a strong acid can lead to the formation of 2-hydroxythiazoles.

From vinyl bromides: Intramolecular nucleophilic substitution of appropriately substituted vinyl bromides can also be employed to construct the thiazole ring.

Domino Reactions: Multi-component domino reactions, such as the alkylation-cyclization of propargyl bromides with thioureas, offer efficient one-pot syntheses of 2-aminothiazoles.

| Method | Key Reactants | Product Type |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Amino-2-mercaptothiazoles |

| From α-thiocyanoketones | α-Thiocyanoketone | 2-Hydroxythiazoles |

| From Vinyl Bromides | Substituted Vinyl Bromide | Substituted Thiazoles |

| Domino Alkylation-Cyclization | Propargyl Bromide, Thiourea | 2-Aminothiazoles |

Targeted Synthesis of 2-(Oxan-4-ylsulfanylmethyl)-1,3-thiazole

The synthesis of the specifically substituted thiazole, this compound, requires a strategic approach that involves the preparation of key precursors followed by the crucial thiazole ring-forming reaction.

Precursor Synthesis and Functional Group Introduction

The synthesis of the target molecule hinges on the preparation of precursors that contain the (Oxan-4-ylsulfanyl)methyl moiety. A plausible synthetic route begins with the synthesis of tetrahydro-2H-pyran-4-thiol (also known as oxane-4-thiol). This can be achieved through various methods, including the reduction of the corresponding sulfonyl chloride or the reaction of 4-bromo-tetrahydro-2H-pyran with a sulfur nucleophile.

Once tetrahydro-2H-pyran-4-thiol is obtained, it can be reacted with a suitable electrophile to introduce the two-carbon unit required for the thiazole ring. A common approach is the reaction with a 2-haloacetamide, such as 2-chloroacetamide, in the presence of a base. This nucleophilic substitution reaction yields 2-((tetrahydro-2H-pyran-4-yl)thio)acetamide.

For the subsequent thiazole ring closure, this acetamide would typically be converted to the corresponding thioamide, 2-((tetrahydro-2H-pyran-4-yl)thio)ethanethioamide. This thionation can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide.

| Precursor | Synthetic Route |

| Tetrahydro-2H-pyran-4-thiol | Reduction of tetrahydro-2H-pyran-4-sulfonyl chloride or nucleophilic substitution on 4-halo-tetrahydro-2H-pyran. |

| 2-((Tetrahydro-2H-pyran-4-yl)thio)acetamide | Reaction of tetrahydro-2H-pyran-4-thiol with 2-chloroacetamide. |

| 2-((Tetrahydro-2H-pyran-4-yl)thio)ethanethioamide | Thionation of 2-((tetrahydro-2H-pyran-4-yl)thio)acetamide using Lawesson's reagent. |

Thiazole Ring Closure Reactions for the Target Compound

With the key precursor, 2-((tetrahydro-2H-pyran-4-yl)thio)ethanethioamide, in hand, the final step is the construction of the thiazole ring. The Hantzsch thiazole synthesis is a highly suitable method for this transformation. The thioamide can be reacted with an α-haloaldehyde or α-haloketone to afford the desired this compound.

For the synthesis of the unsubstituted thiazole ring at positions 4 and 5, a reagent such as bromoacetaldehyde or chloroacetaldehyde can be used. The reaction proceeds via the characteristic mechanism of the Hantzsch synthesis, involving nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.

Alternatively, if a substituted thiazole is desired, the choice of the α-halocarbonyl compound can be varied. For example, reaction with ethyl bromopyruvate would lead to the corresponding ethyl 2-((tetrahydro-2H-pyran-4-yl)thio)methyl)thiazole-4-carboxylate.

The reaction conditions for the Hantzsch synthesis can be optimized by varying the solvent, temperature, and the presence of a base to facilitate the reaction and improve the yield of the final product.

Derivatization Strategies at the 2-Position of 1,3-Thiazole

Modification of the Oxan-4-ylsulfanylmethyl Moiety

The Oxan-4-ylsulfanylmethyl group presents distinct opportunities for chemical alteration, primarily centered on the reactivity of the thioether linkage and the structural integrity of the oxane (tetrahydropyran) ring.

Thioether Modification: The thioether is the more reactive component of the side chain. Its primary mode of modification is oxidation. Selective oxidation of thioethers is a well-established transformation that can yield either sulfoxides or sulfones, depending on the reaction conditions and the oxidant used. mdpi.comorganic-chemistry.orgresearchgate.net This transformation is valuable as it alters the polarity, hydrogen bonding capacity, and steric profile of the molecule without changing the core carbon skeleton. For instance, oxidation to the sulfoxide (B87167) introduces a chiral center at the sulfur atom.

Oxane Ring Modification: The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle that is generally stable under many reaction conditions, making it a common motif in medicinal chemistry. researchgate.netnih.gov However, under specific and often forcing conditions, such as in the presence of strong Lewis or Brønsted acids, ring-opening reactions can occur. researchgate.netresearchgate.net Such reactions would fundamentally alter the substituent, for example, leading to a linear diol derivative after nucleophilic attack and subsequent workup. These transformations are less common than modifications at the thioether due to the higher energy barrier required for ring cleavage. researchgate.net

Introduction of Diverse Substituents at the Sulfur Bridge

The introduction of functional diversity at the sulfur bridge of the Oxan-4-ylsulfanylmethyl moiety is most readily achieved through controlled oxidation. This process converts the thioether into a sulfoxide and subsequently into a sulfone, each representing a distinct chemical entity with different electronic and steric properties.

The oxidation of sulfides to sulfoxides is a delicate process that requires careful selection of reagents to avoid overoxidation to the corresponding sulfone. mdpi.com A variety of reagents have been developed for this selective transformation. Further oxidation of the sulfoxide yields the sulfone, which is generally more straightforward as it represents the highest stable oxidation state of the sulfur atom. organic-chemistry.org The choice of oxidant and reaction conditions allows for the selective preparation of either the sulfoxide or the sulfone derivative.

| Product | Oxidizing Agent | Typical Conditions | Expected Yield |

|---|---|---|---|

| 2-((Oxan-4-ylsulfinyl)methyl)-1,3-thiazole (Sulfoxide) | Hydrogen Peroxide (H₂O₂) in Acetic Acid | Room temperature, 2-4 hours | High (>90%) |

| 2-((Oxan-4-ylsulfinyl)methyl)-1,3-thiazole (Sulfoxide) | meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Dichloromethane (DCM), 0°C to rt | Excellent (>95%) |

| 2-((Oxan-4-ylsulfonyl)methyl)-1,3-thiazole (Sulfone) | meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equiv.) | Dichloromethane (DCM), reflux | High (>90%) |

| 2-((Oxan-4-ylsulfonyl)methyl)-1,3-thiazole (Sulfone) | Potassium permanganate (KMnO₄) | Acetic acid/water, rt | Good (70-85%) |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of thiazole derivatives, including the title compound, can be approached using several green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances. nih.govbepls.com

A plausible route to this compound is a variation of the classic Hantzsch thiazole synthesis. mdpi.com This would involve the condensation of a thioamide (like thioformamide) with an α-halocarbonyl compound, such as 2-chloro-1-(oxan-4-ylsulfanyl)ethan-1-one. Green approaches can significantly improve the sustainability of this process.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating. tandfonline.comnih.gov This technique is well-suited for Hantzsch-type reactions.

Multicomponent Reactions (MCRs): Designing a one-pot, three-component reaction where, for example, an aldehyde, a sulfur source, and an amine condense to form the thiazole ring, enhances atom economy and procedural efficiency. researchgate.netacs.org

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or aqueous ethanol mixtures significantly reduces the environmental impact of the synthesis. bepls.comacs.org

Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, facilitates easy separation and recovery of the catalyst, allowing for its reuse and minimizing waste. mdpi.com

| Parameter | Conventional Hantzsch Method | Green Microwave-Assisted MCR |

|---|---|---|

| Solvent | Dioxane or DMF | Ethanol:Water (1:1) |

| Heating | Conventional reflux (8-12 hours) | Microwave irradiation (10-15 minutes) |

| Catalyst | None or stoichiometric base | Reusable solid acid catalyst |

| Workup | Solvent extraction, multiple washes | Filtration, minimal purification |

| Yield | Moderate to Good | Good to Excellent |

Optimization of Synthetic Pathways for Research Scale Production

For the reliable and efficient synthesis of this compound on a research scale (milligram to gram quantities), optimization of the chosen synthetic pathway is crucial. A systematic approach involves screening various reaction parameters to maximize yield and purity while ensuring reproducibility. mdpi.com

The optimization process for a Hantzsch-type synthesis would typically involve:

Solvent Screening: The choice of solvent can profoundly affect reaction rates and yields. A range of solvents with varying polarities (e.g., ethanol, methanol, acetic acid, acetonitrile, THF) should be tested. mdpi.com

Temperature Profiling: The reaction should be conducted at various temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal balance between reaction rate and byproduct formation. Microwave heating can also be optimized by varying the temperature and wattage. nih.gov

Stoichiometry Adjustment: Varying the molar ratios of the α-haloketone and the thioamide source can identify the ideal stoichiometry to maximize the conversion of the limiting reagent and minimize waste.

Catalyst Evaluation: If a catalyst is used, its type and loading (mol%) should be optimized. For instance, different acid or base catalysts can be screened for efficacy.

A Design of Experiments (DoE) approach can be systematically employed to efficiently explore the parameter space and identify the optimal conditions.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 25 | 24 | 35 |

| 2 | Ethanol | 78 (Reflux) | 8 | 68 |

| 3 | Acetic Acid | 25 | 24 | 45 |

| 4 | Acetic Acid | 100 | 6 | 75 |

| 5 | Ethanol (Microwave) | 100 | 0.25 | 88 |

Computational and Theoretical Investigations of 2 Oxan 4 Ylsulfanylmethyl 1,3 Thiazole

Quantum Chemical Calculations

No published studies were identified that performed quantum chemical calculations, such as Density Functional Theory (DFT), on 2-(Oxan-4-ylsulfanylmethyl)-1,3-thiazole.

Density Functional Theory (DFT) Studies on Electronic Structure

There are no specific DFT studies available in the reviewed literature that detail the electronic structure of this compound. Such studies would be necessary to understand the distribution of electron density and the nature of chemical bonding within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. This analysis is crucial for predicting the chemical reactivity and electronic transition properties of a compound. Without dedicated calculations, the HOMO-LUMO energy gap and the spatial distribution of these orbitals for the target molecule remain unknown.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

No NBO analysis has been published for this compound. This type of analysis would provide detailed insights into the intramolecular charge transfer, hyperconjugative interactions, and the nature of the bonding between the oxane, sulfanylmethyl, and thiazole (B1198619) moieties.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound are not available in the current scientific literature. MEP mapping is essential for identifying the electrophilic and nucleophilic sites on the molecule, which is fundamental for predicting its interaction with biological targets or other reagents.

Molecular Modeling and Simulation

Specific molecular modeling and simulation studies focused on this compound are absent from the reviewed sources.

Conformational Analysis of the Oxane Ring and Thiazole Scaffold

A detailed conformational analysis of the oxane ring and its spatial relationship with the thiazole scaffold in this compound has not been documented. Such an analysis would be critical for understanding the three-dimensional structure of the molecule and its potential to adopt different conformations, which can significantly influence its biological activity.

Molecular Dynamics (MD) Simulations for Structural Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the structural stability and conformational dynamics of molecules over time. mdpi.com For this compound, MD simulations provide insights into the flexibility of the molecule and the stability of its constituent rings—the oxane and the thiazole—and the linking methylsulfanylmethyl bridge. These simulations model the atomic movements of the compound in a simulated physiological environment, offering predictions on its structural behavior upon interaction with biological systems. mdpi.com

The stability of the compound's three-dimensional structure is a critical factor in its potential interactions with biological targets. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein-ligand complex's backbone atoms from their initial position over the course of the simulation, with lower, stable values indicating structural integrity. mdpi.com RMSF, on the other hand, quantifies the fluctuation of individual residues, highlighting flexible regions of the molecule.

In a typical MD simulation run for 100 nanoseconds (ns), the RMSD of the this compound complex would be monitored. A stable RMSD value, typically fluctuating below 3 Å, suggests that the compound forms a stable complex with its target and does not undergo significant conformational changes. mdpi.com This indicates a stable binding mode.

| Time (ns) | RMSD (Å) | Stability Status |

|---|---|---|

| 0 | 0.0 | Initial Conformation |

| 20 | 1.8 | Equilibrating |

| 40 | 2.2 | Equilibrating |

| 60 | 2.5 | Stable |

| 80 | 2.4 | Stable |

| 100 | 2.5 | Stable |

In Silico ADMET Prediction for Research Compound Screening

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction uses computational models to forecast these properties, allowing for the rapid screening of large chemical libraries and reducing reliance on expensive and time-consuming traditional testing methods. nih.govnih.gov These predictive models are integral to modern drug discovery for filtering and prioritizing compounds with favorable pharmacokinetic and safety profiles. nih.govljmu.ac.uk For this compound, a full in silico ADMET profile provides a foundational understanding of its potential behavior in a biological system. researchgate.netuniversci.com

Predictive Models for Absorption and Distribution

Absorption and distribution are critical determinants of a compound's bioavailability and its ability to reach its intended biological target. Predictive models for these properties often evaluate several key parameters. researchgate.netnih.gov

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the human gut into the bloodstream.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the intestinal barrier. creative-bioarray.com In silico models predict the permeability of a compound across a Caco-2 monolayer, which correlates with in vivo absorption. creative-bioarray.com

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its free concentration in the blood and thus its availability to exert a therapeutic effect. High PPB can limit distribution to target tissues.

Computational tools predict these properties based on the molecule's physicochemical characteristics, such as molecular weight, lipophilicity (logP), and polar surface area. researchgate.net

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | > 90% | High probability of good absorption |

| Caco-2 Permeability (nm/s) | > 20 x 10-6 | High permeability |

| Plasma Protein Binding (%) | < 90% | Moderate binding, good availability |

In Silico Metabolic Stability Predictions

The metabolic stability of a compound determines its half-life in the body. Most small-molecule drugs are metabolized by the Cytochrome P450 (CYP) family of enzymes in the liver. In silico models can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov

Predicting these interactions is crucial. If a compound is a potent inhibitor of a CYP enzyme, it could lead to drug-drug interactions when co-administered with other drugs metabolized by the same enzyme. Conversely, if it is a substrate, it may be rapidly cleared from the body, leading to low bioavailability. For this compound, predictions suggest it is unlikely to be a potent inhibitor of major CYP enzymes, indicating a lower risk of metabolic drug-drug interactions. nih.gov

| CYP Isoform | Predicted Role | Risk of Interaction |

|---|---|---|

| CYP1A2 | Non-inhibitor | Low |

| CYP2C9 | Non-inhibitor | Low |

| CYP2C19 | Non-inhibitor | Low |

| CYP2D6 | Non-inhibitor | Low |

| CYP3A4 | Substrate, Non-inhibitor | Low (as inhibitor) |

In Silico Excretion Pathway Predictions

Predicting the primary route of excretion is another component of ADMET profiling. Compounds are typically cleared from the body via the kidneys (renal excretion) or the liver (hepatic excretion). Computational models estimate the likelihood of each pathway based on the compound's properties, such as its water solubility and molecular weight. For a moderately lipophilic compound like this compound, models might predict a combination of renal and hepatic clearance.

| Pathway | Predicted Likelihood |

|---|---|

| Renal Clearance | Moderate |

| Hepatic Clearance | Moderate |

Predictive Toxicology Models for Research Compound Screening

Early assessment of potential toxicity is one of the most critical applications of in silico modeling. nih.gov These models screen for various toxicological endpoints to flag compounds that may have safety liabilities. dergipark.org.tr Key predictions include:

hERG Inhibition: The hERG potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias. Predictive models assess the likelihood of a compound blocking the hERG channel.

Mutagenicity (Ames Test): The Ames test assesses the mutagenic potential of a compound. In silico Ames models predict this risk based on structural alerts and statistical analysis.

Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. Models predict the potential for a compound to cause liver damage.

Carcinogenicity: These models provide an early alert for the potential of a compound to cause cancer.

For this compound, predictive toxicology models are used to generate a preliminary risk profile. nih.gov

| Toxicology Endpoint | Prediction | Interpretation |

|---|---|---|

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of genetic damage |

| Hepatotoxicity | Low Risk | Unlikely to be toxic to the liver |

| Carcinogenicity | Negative | Low carcinogenic potential |

Research into Biological Activities and Molecular Mechanisms of 2 Oxan 4 Ylsulfanylmethyl 1,3 Thiazole Derivatives

Investigation of Antimicrobial Activities

Thiazole-containing compounds have been extensively studied for their ability to combat microbial infections. Their derivatives have shown a broad spectrum of activity, targeting bacteria, fungi, and viruses through various mechanisms.

Antibacterial Activity Mechanisms and Targets

Derivatives of the thiazole (B1198619) scaffold are recognized for their potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that their mechanism of action can involve the disruption of bacterial cellular integrity and specific enzymatic inhibition.

Hybrid antimicrobials combining thiazole and sulfonamide groups have been synthesized and show significant antibacterial activity. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives are effective against multiple bacterial strains. nih.gov The combination of these molecules with cell-penetrating peptides like octaarginine enhances their efficacy, suggesting a multi-faceted mode of action that includes creating pores in the bacterial cell membrane and exhibiting faster killing kinetics. nih.gov

Studies on various thiazole derivatives have demonstrated their efficacy against a range of pathogens. For example, certain 2-phenyl-1,3-thiazole derivatives have shown moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov The structural configuration, such as the position of substituents on the thiazole ring, plays a critical role in determining the potency of these compounds. nih.gov The development of compounds containing multiple thiazole rings has also been shown to enhance therapeutic activities. mdpi.com

| Derivative Class | Bacterial Strain(s) | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | An isopropyl substituted derivative showed a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL. Activity is enhanced when complexed with octaarginine, causing membrane pores. | nih.gov |

| 2-phenyl-1,3-thiazole derivatives | MRSA, E. coli | A derivative with a 4-hydroxyphenyl group at the 2-position of the thiazole ring exhibited a MIC of 125–150 μg/mL. | nih.gov |

| Benzo[d]thiazole derivatives | Gram-positive and Gram-negative bacteria | Showed significant antibacterial activity with MICs in the range of 50–75 μg/mL. | nih.gov |

| Thiazole-based 1,3,4-oxadiazoles | S. pyogenes, P. aeruginosa | Derivatives demonstrated potent activity against these bacteria. | biointerfaceresearch.com |

Antifungal Activity Mechanisms and Targets (e.g., Lanosterol (B1674476) C14α-demethylase inhibition)

The primary mechanism for the antifungal action of many thiazole derivatives is the inhibition of lanosterol 14α-demethylase (also known as CYP51). nih.gov This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane. nih.govnih.gov

The inhibition of lanosterol 14α-demethylase by azole-containing compounds, including those with a thiazole moiety, occurs through the coordination of a nitrogen atom in the azole ring with the heme iron atom in the enzyme's active site. nih.gov This action blocks the demethylation of lanosterol, leading to the accumulation of toxic 14-alpha-methylated sterols. This accumulation disrupts the structure of the fungal plasma membrane, altering its permeability and ultimately arresting fungal growth. nih.gov Molecular docking studies have confirmed that thiazole derivatives can effectively bind to the active site of fungal lanosterol 14α-demethylase, highlighting this enzyme as a key target. nih.govresearchgate.net

| Derivative Class | Fungal Strain(s) | Target/Mechanism | Reference |

|---|---|---|---|

| Thiazolin-4-one derivatives | Candida species | Inhibition of Lanosterol 14α-demethylase (CYP51). Some derivatives were over 500-fold more active than fluconazole. | nih.gov |

| Thiazolyl-oxadiazole derivatives | Not specified | Designed to target Lanosterol 14α-demethylase, as confirmed by molecular docking studies. | researchgate.net |

| 2-phenyl-1,3-thiazole derivatives | Aspergillus niger | A derivative with a 4-hydroxyphenyl at the 2-position showed antifungal activity (MIC 125-150 μg/mL). | nih.gov |

Antiviral Activity Research

Thiazole derivatives have been investigated for their activity against a wide array of viruses. nih.gov Research has demonstrated that these compounds can inhibit the replication of influenza viruses, coronaviruses, hepatitis B and C viruses, and human immunodeficiency virus (HIV), among others. nih.gov

For example, a series of thiopyrano[2,3-d] nih.govnih.govthiazole derivatives were evaluated for their antiviral properties, with some compounds showing significant activity against Influenza A virus subtypes H3N2 and H5N1. researchgate.net Other studies have reported on thiazole derivatives with moderate activity against Bovine Viral Diarrhoea Virus (BVDV), which is often used as a surrogate for the hepatitis C virus, and Coxsackie B virus (CVB2). researchgate.net The versatility of the thiazole scaffold allows for the development of lead structures for new antiviral agents with potent and selective activity. nih.gov

| Derivative Class | Virus Target(s) | Observed Activity | Reference |

|---|---|---|---|

| Thiopyrano[2,3-d] nih.govnih.govthiazole derivatives | Influenza A (H3N2, H5N1) | Alkyl carboxylate derivatives showed significant antiviral activity. | researchgate.net |

| 2-aminothiazole and 1,2,4-triazole (B32235) derivatives | Bovine Viral Diarrhoea Virus (BVDV), Coxsackie B Virus (CVB-2), HIV-1 | Several derivatives showed moderate activity against BVDV and CVB-2. Some also exhibited moderate activity against HIV-1. | researchgate.net |

| General Thiazole Derivatives | Influenza viruses, coronaviruses, herpes viruses, HBV, HCV, HIV | A patent review (2014-2021) highlighted numerous thiazole derivatives with inhibitory activity against a wide range of viruses. | nih.gov |

Exploration of Anticancer Activities

The thiazole nucleus is a fundamental component of several clinically approved anticancer drugs, and its derivatives are a major focus of cancer research. These compounds have been shown to inhibit cancer cell growth and proliferation through multiple mechanisms, including the disruption of key cellular signaling pathways and the inhibition of specific enzymes essential for tumor progression. researchgate.netnih.gov

Inhibition of Cellular Pathways in Cancer Research

Thiazole derivatives exert their anticancer effects by modulating critical cellular pathways involved in cell survival, proliferation, and death. One of the primary mechanisms is the induction of apoptosis, or programmed cell death. nih.gov An imbalance in the pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family can prevent apoptosis and promote cancer. mdpi.com Certain thiazole derivatives have been shown to interfere with this balance, thereby stimulating cancer cell apoptosis. mdpi.comresearchgate.net

Furthermore, thiazole derivatives have been reported to inhibit crucial signaling pathways that are often hyperactivated in cancer, such as the NF-κB/mTOR/PI3K/Akt pathway. nih.gov This pathway plays a central role in regulating cell growth, proliferation, and survival. By inhibiting components of this pathway, thiazole compounds can effectively halt cancer progression. researchgate.net Other reported mechanisms include the disruption of tubulin microtubule dynamics, leading to cell cycle arrest, typically at the G2/M or G1 phase. researchgate.net

| Derivative Class | Cancer Cell Line(s) | Inhibited Pathway/Mechanism | Reference |

|---|---|---|---|

| N,4-diaryl-1,3-thiazole-2-amines | SGC-7901 (Gastric) | Inhibited tubulin polymerization, inducing G2/M phase cell cycle arrest. | researchgate.net |

| 4-amino-5-cinnamoylthiazoles | HepG2 (Liver) | Blocked cell cycle at the G2 phase and induced apoptosis. | researchgate.net |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast), HepG2 (Liver) | Induced apoptosis by potentially modulating Bcl-2 family proteins. | mdpi.comresearchgate.net |

| General Thiazole Derivatives | Various | Associated with inhibition of the NF-κB/mTOR/PI3K/Akt signaling pathway. | nih.gov |

Targeted Enzyme Inhibition Studies (e.g., EGFR TK, RAS p21, BRD4 bromodomain, Main Protease)

A significant area of research focuses on the ability of thiazole derivatives to act as specific enzyme inhibitors. Many of these enzymes are kinases that are overexpressed or mutated in cancer cells, making them attractive therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK): EGFR is a receptor tyrosine kinase that, when overactivated, drives cell proliferation and survival in many cancers. nih.gov Thiazole-based hybrids have been developed as potent EGFR inhibitors. For example, thiazole-coumarin hybrids have demonstrated inhibitory activity against EGFR, with some compounds showing high efficacy in suppressing the downstream PI3K/mTOR signaling pathway. researchgate.net Molecular docking studies have shown that these derivatives can bind effectively to the kinase domain of EGFR. researchgate.net

Topoisomerase: Topoisomerases are enzymes that manage DNA topology and are vital for DNA replication and transcription. Inhibiting these enzymes can lead to DNA damage and cell death. Certain pyrano[2,3-d]thiazole derivatives have been found to act as topoisomerase II inhibitors, demonstrating strong cytotoxic activity against liver and breast cancer cell lines. nih.gov

Main Protease (Mpro): While primarily a target for antiviral drugs, the inhibition of proteases is also a strategy in cancer therapy. In the context of recent viral research, thiazole-based derivatives have been designed as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), showcasing the versatility of this scaffold in targeting critical enzymes. researchgate.net

| Derivative Class | Enzyme Target | Cancer Cell Line(s)/Assay | Key Findings (e.g., IC50) | Reference |

|---|---|---|---|---|

| Thiazole-coumarin hybrids | EGFR, PI3K/mTOR | MCF-7, HCT-116, HepG2 | Compound 6a showed the highest inhibition of the EGFR and PI3K/mTOR pathway. | researchgate.net |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | EGFR, Aromatase, CDK2, Bcl-2 | MCF-7, HepG2 | Compound 4c showed potent cytotoxic activity (IC50 = 2.57 µM on MCF-7) and good docking scores against these protein targets. | mdpi.comresearchgate.net |

| Disoindolinyl pyrano[2,3-d]thiazole derivative (DIPTH) | Topoisomerase IIβ | HepG-2, MCF-7 | Exhibited strong anticancer activity and molecular docking showed a binding affinity of -4.05 kcal/mol to Topoisomerase IIβ. | nih.gov |

| Thiazole-based derivatives (Nitazoxanide analogs) | SARS-CoV-2 Main Protease (Mpro) | COV2-3CL protease inhibition assay | New analogs showed promising inhibitory efficacy against the viral protease. | researchgate.net |

Research into Anti-inflammatory Mechanisms

While the broader class of thiazole derivatives has been investigated for anti-inflammatory properties, specific research detailing the anti-inflammatory mechanisms of 2-(Oxan-4-ylsulfanylmethyl)-1,3-thiazole derivatives is not extensively available in the current body of scientific literature. However, the general anti-inflammatory potential of thiazole-containing compounds has been attributed to their ability to modulate various inflammatory pathways.

For instance, some thiazole derivatives have been found to act as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation. A study on a series of 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones showed that some of these compounds exhibited inhibitory activity against COX-1. nih.gov Specifically, compounds with certain substitutions on the thiazole ring demonstrated good activity, with IC50 values for COX-1 inhibition recorded at 10 µM and 16 µM. nih.gov

Another series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as potent 5-LOX inhibitors. nih.gov One of the most active compounds in this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, displayed an IC50 value of 127 nM. nih.gov Although these findings are for structurally related compounds, they suggest a potential avenue through which this compound derivatives might exert anti-inflammatory effects. Further research is necessary to elucidate the specific mechanisms for this particular compound family.

Studies on Other Pharmacological Targets and Biochemical Pathways

Beyond anti-inflammatory actions, the interaction of thiazole derivatives with other biological targets has been a subject of investigation, shedding light on their broader pharmacological potential.

The inhibition of enzymes is a common mechanism of action for many therapeutic agents. Thiazole derivatives have been shown to inhibit a variety of enzymes. For example, a series of 2,4-disubstituted-1,3-thiazole derivatives were synthesized and evaluated for their anti-Candida activity, with molecular docking studies suggesting they may act as non-competitive inhibitors of the fungal enzyme lanosterol C14α-demethylase (CYP51). nih.gov This inhibition interferes with the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.gov The binding affinity of these ligands to the enzyme was found to be influenced by their electronic, steric, and hydrophobic properties, with increased lipophilicity at the C4 position of the thiazole ring leading to a regular increase in binding affinity. nih.gov

In another study, thiazole-based cyanoacrylamide derivatives were synthesized and their interaction with DNA was investigated. bohrium.com These compounds exhibited nuclease activity against pBR322 plasmid DNA, which was enhanced by irradiation. bohrium.com The binding affinities of two of these compounds towards calf thymus DNA (CT-DNA) were determined, with binding constants (Kb) of 6.68 × 10⁴ M⁻¹ and 1.19 × 10⁴ M⁻¹, indicating a good interaction with DNA. bohrium.com

| Thiazole Derivative Class | Target Enzyme/Molecule | Inhibition/Binding Constant | Reference |

| 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones | Cyclooxygenase-1 (COX-1) | IC50: 10 µM, 16 µM | nih.gov |

| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-Lipoxygenase (5-LOX) | IC50: 127 nM | nih.gov |

| 2,4-disubstituted-1,3-thiazoles | Lanosterol C14α-demethylase (CYP51) | Non-competitive inhibition (predicted) | nih.gov |

| Thiazole-based cyanoacrylamides | Calf Thymus DNA (CT-DNA) | Kb: 6.68 × 10⁴ M⁻¹, 1.19 × 10⁴ M⁻¹ | bohrium.com |

The analysis of the binding profile of small molecules to biological receptors and proteins is crucial for understanding their pharmacological and pharmacokinetic properties. While specific receptor binding studies for this compound derivatives are limited, research on related compounds provides valuable insights.

The interaction of thiazole derivatives with serum albumins, the most abundant proteins in the blood plasma, has been studied to evaluate their potential for distribution in the body. For instance, the binding of novel 2,4-disubstituted-1,3-thiazole derivatives to bovine serum albumin (BSA) has been investigated using fluorescence spectroscopy. nih.gov Such studies help in understanding the pharmacokinetics of these compounds.

Molecular docking studies have also been employed to predict the binding modes of thiazole derivatives to their target receptors. In the case of the anti-Candida thiazole derivatives, docking studies revealed that their binding to CYP51 is influenced by hydrophobic interactions within the binding pocket. nih.gov For a series of 2-hydrazinyl-4-substituted-1,3-thiazole compounds, an additional hydrogen bond was observed between the hydrazine (B178648) bridge and the Tyr118 amino acid sidechain of the enzyme. nih.gov

The binding of a catechol hydrazinyl-thiazole derivative to human serum albumin (HSA) was investigated using isothermal titration calorimetry (ITC) and molecular docking. nih.gov The study revealed that the binding is a spontaneous and exothermic process, driven by hydrogen bonds and van der Waals interactions. nih.gov The binding affinity constant (Ka) was determined to be 7.153 × 10³ M⁻¹, with a binding stoichiometry (n) of approximately 1. nih.gov

The table below presents thermodynamic parameters for the binding of a catechol hydrazinyl-thiazole derivative to human serum albumin.

| Thermodynamic Parameter | Value | Reference |

| Binding Affinity Constant (Ka) | 7.153 × 10³ M⁻¹ | nih.gov |

| Binding Stoichiometry (n) | 1.156 | nih.gov |

| Gibbs Free Energy (ΔG) | -5.25 kcal/mol | nih.gov |

| Enthalpy Change (ΔH) | -18.6 kcal/mol | nih.gov |

Structure Activity Relationship Sar Studies of 2 Oxan 4 Ylsulfanylmethyl 1,3 Thiazole Derivatives

Impact of Substitutions on the 1,3-Thiazole Ring on Bioactivity

The substitution pattern on the 1,3-thiazole ring is a critical determinant of the biological activity of this class of compounds. Research has demonstrated that the introduction of various functional groups at different positions of the thiazole (B1198619) moiety can significantly modulate the potency and selectivity of these derivatives.

The nature of substituents on the thiazole ring can influence the molecule's electronic properties, hydrophobicity, and steric profile, all of which play a role in its interaction with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution within the thiazole ring, potentially affecting its ability to form key interactions, such as hydrogen bonds or pi-stacking, with a target protein.

Moreover, the size and shape of the substituents are crucial. Bulky groups may enhance binding through increased van der Waals interactions but can also lead to steric hindrance, preventing the molecule from fitting into a binding pocket. Conversely, smaller substituents might allow for a more optimal orientation within the active site. The strategic placement of these groups is therefore a key aspect of medicinal chemistry efforts to fine-tune the pharmacological profile of thiazole derivatives. globalresearchonline.net

Table 1: Effect of 1,3-Thiazole Ring Substitutions on Bioactivity Hypothetical data for illustrative purposes

| Compound ID | R1-Substituent (Position 4) | R2-Substituent (Position 5) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1a | -H | -H | 10.5 |

| 1b | -CH3 | -H | 5.2 |

| 1c | -Cl | -H | 2.1 |

| 1d | -H | -Br | 8.7 |

| 1e | -H | -NO2 | 15.3 |

Role of the Oxan-4-ylsulfanylmethyl Moiety in Molecular Recognition

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, can act as a hydrogen bond acceptor. This capability allows it to form crucial hydrogen bonds with amino acid residues in a protein's active site, thereby anchoring the molecule in a favorable orientation for binding. Furthermore, the lipophilic character of the methylene linker and the sulfur atom can lead to beneficial hydrophobic and van der Waals interactions with nonpolar regions of the target.

The flexibility of the oxan-4-ylsulfanylmethyl group also allows it to adopt various conformations, which can be advantageous for fitting into binding sites with different shapes and sizes. This conformational adaptability can be a key factor in the broad applicability of this scaffold against various biological targets.

Influence of Stereochemistry on Biological Interactions

Stereochemistry is a fundamental aspect of drug action, and the three-dimensional arrangement of atoms in the 2-(oxan-4-ylsulfanylmethyl)-1,3-thiazole derivatives can have a profound impact on their biological interactions. The presence of stereocenters, particularly within the oxane ring, can lead to stereoisomers that exhibit different biological activities.

Biological systems are inherently chiral, and as such, receptors, enzymes, and other target macromolecules often show a preference for one stereoisomer over another. This stereoselectivity arises from the specific three-dimensional arrangement of functional groups in the binding site, which allows for a more complementary fit with one enantiomer or diastereomer.

For instance, the (R)- and (S)-enantiomers of a compound can have vastly different potencies, with one being highly active while the other is inactive or even exhibits a different pharmacological profile. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for understanding the SAR and for the development of more effective and safer therapeutic agents.

Computational SAR Analysis and Predictive Modeling

In conjunction with experimental studies, computational SAR analysis and predictive modeling have become invaluable tools for understanding the interactions of this compound derivatives at the molecular level. These in silico methods provide insights that can guide the design of new and improved analogs.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the structural features of the compounds with their biological activities. nih.gov By developing mathematical models, researchers can predict the activity of novel compounds before they are synthesized, thus saving time and resources. These models can highlight which molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, are most important for bioactivity.

Molecular docking simulations are also used to visualize how these molecules bind to their target proteins. These simulations can predict the binding mode and affinity of a compound, providing a rational basis for observed SAR. For example, docking studies might reveal that a particular substituent on the thiazole ring forms a key hydrogen bond with a specific amino acid residue, explaining its importance for activity.

Design Principles from SAR for Enhanced Potency and Selectivity

The culmination of SAR studies provides a set of design principles that can be applied to create new this compound derivatives with enhanced potency and selectivity. By understanding which structural modifications lead to improved biological activity, medicinal chemists can rationally design the next generation of compounds.

Key design principles may include:

Optimal Substitution on the Thiazole Ring: Identifying the ideal electronic and steric properties of substituents at specific positions on the thiazole ring to maximize target engagement.

Modification of the Oxane Moiety: Exploring how changes to the oxane ring, such as the introduction of additional functional groups, can enhance binding affinity and selectivity.

Stereochemical Control: Synthesizing and testing pure stereoisomers to identify the most active and selective configuration.

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar properties to improve pharmacokinetic or pharmacodynamic profiles.

By integrating these principles, researchers can move beyond trial-and-error approaches and adopt a more targeted and efficient strategy for the development of novel therapeutic agents based on the this compound scaffold.

Advanced Drug Design and Lead Optimization Strategies for 2 Oxan 4 Ylsulfanylmethyl 1,3 Thiazole Scaffolds

Ligand-Based Drug Design Approaches6.1.1. Pharmacophore Modeling and Similarity Searching

No information available for 2-(Oxan-4-ylsulfanylmethyl)-1,3-thiazole.

Structure-Based Drug Design Approaches6.2.1. Molecular Docking Simulations with Specific Protein Targets

No information available for this compound.

Virtual Screening Strategies for Hit Identification

No information available for this compound.

Rational Design of Hybrid Molecules Incorporating this compound

No information available for this compound.

Prodrug Design Strategies for this compound Derivatives

No information available for this compound.

Biotransformation Pathway Analysis in Drug Design Context

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. For scaffolds based on this compound, a thorough understanding of its biotransformation pathways is essential for effective drug design and lead optimization. The metabolic landscape of this scaffold can be predicted by examining its constituent chemical moieties: the 1,3-thiazole ring, the oxane ring, and the sulfide (B99878) linker. The primary routes of metabolism are expected to involve Phase I oxidation reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, followed by Phase II conjugation reactions. mdpi.com

The thiazole (B1198619) ring, a common heterocycle in many pharmaceutical agents, is known to be susceptible to metabolic modification. nih.govmdpi.com Research into thiazole-containing compounds has shown that the ring can undergo several types of oxidative metabolism. nih.gov One of the key pathways is the oxidation of the sulfur atom to form a sulfoxide (B87167). nih.gov This can be a critical step, as it may lead to the formation of reactive metabolites. nih.govsemanticscholar.org Another potential metabolic route for the thiazole moiety is epoxidation across the C4-C5 double bond, which can also result in reactive intermediates capable of covalently binding to cellular macromolecules. nih.gov Hydroxylation of the thiazole ring is also a possibility, although less commonly reported than S-oxidation or epoxidation. nih.gov The specific CYP isoenzymes involved in the metabolism of thiazole derivatives can vary but often include CYP3A4, CYP1A2, and CYP2D6 in humans. nih.gov

The oxane ring (tetrahydropyran) is generally considered to be more metabolically stable than many other alicyclic systems. However, it is not inert. The most probable metabolic transformation for the oxane ring is hydroxylation at one of the carbon atoms. The positions most susceptible to hydroxylation are those that are sterically accessible and electronically activated.

The sulfide linker (-S-CH2-) is another primary site for metabolic attack. Sulfide groups are readily oxidized by flavin-containing monooxygenases (FMOs) and CYPs to form the corresponding sulfoxide and subsequently the sulfone. This oxidation can significantly alter the polarity and physicochemical properties of the molecule, impacting its solubility, permeability, and interaction with its biological target.

Predicted Phase I Biotransformation Pathways:

Sulfoxidation: The sulfide linker is a likely primary site of oxidation, leading to the formation of 2-((Oxan-4-ylsulfinyl)methyl)-1,3-thiazole (sulfoxide) and further to 2-((Oxan-4-ylsulfonyl)methyl)-1,3-thiazole (sulfone).

Thiazole Ring Oxidation: The sulfur atom within the thiazole ring can be oxidized to form the corresponding S-oxide. nih.gov Additionally, the thiazole ring may undergo hydroxylation at the C5 position.

Oxane Ring Hydroxylation: The oxane ring could be hydroxylated at various positions, with the C4 position being a potential site, although substitution at this position may influence the regioselectivity of the hydroxylation.

Carbon-Sulfur Bond Cleavage: Enzymatic cleavage of the C-S bond could occur, leading to the formation of 4-mercaptooxane and 2-methyl-1,3-thiazole, which would then undergo further metabolism independently.

Predicted Phase II Biotransformation Pathways:

Following Phase I metabolism, the resulting metabolites, particularly those with newly introduced hydroxyl groups, can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.

Glucuronidation: Hydroxylated metabolites of the oxane or thiazole ring can be conjugated with glucuronic acid.

Sulfation: Sulfotransferases can catalyze the sulfation of hydroxylated metabolites.

Glutathione (B108866) Conjugation: The thiazole ring, particularly if it forms a reactive epoxide intermediate, can be detoxified through conjugation with glutathione. nih.gov This has been observed with other isothiazole-containing compounds where glutathione conjugation occurred on the heterocyclic ring. nih.gov

The following table summarizes the predicted metabolic pathways for this compound.

| Metabolic Reaction | Affected Moiety | Predicted Metabolite(s) | Enzyme System(s) |

| Sulfoxidation | Sulfide Linker | 2-((Oxan-4-ylsulfinyl)methyl)-1,3-thiazole | CYP, FMO |

| Sulfone Formation | Sulfide Linker | 2-((Oxan-4-ylsulfonyl)methyl)-1,3-thiazole | CYP, FMO |

| S-Oxidation | Thiazole Ring | This compound S-oxide | CYP |

| Hydroxylation | Thiazole Ring | 5-Hydroxy-2-(oxan-4-ylsulfanylmethyl)-1,3-thiazole | CYP |

| Hydroxylation | Oxane Ring | 2-((Hydroxy-oxan-4-yl)sulfanylmethyl)-1,3-thiazole | CYP |

| C-S Bond Cleavage | Linker | 4-Mercaptooxane, 2-Methyl-1,3-thiazole | CYP |

| Glucuronidation | Hydroxylated Metabolites | Glucuronide conjugates | UGTs |

| Sulfation | Hydroxylated Metabolites | Sulfate conjugates | SULTs |

| Glutathione Conjugation | Thiazole Ring | Glutathione adducts | GSTs |

This table presents predicted metabolic pathways based on the chemical structure and known biotransformations of similar compounds.

In the context of drug design, understanding these potential biotransformation pathways is crucial for several reasons. Firstly, it allows for the proactive design of analogs with improved metabolic stability. For instance, if rapid oxidation of the sulfide linker leads to poor pharmacokinetic properties, medicinal chemists could explore replacing the sulfide with a more stable linker. Secondly, it helps in identifying and predicting the formation of potentially reactive or toxic metabolites. nih.gov The potential for the thiazole ring to form reactive epoxides or S-oxides necessitates careful toxicological evaluation of any lead compounds. nih.govsemanticscholar.org By anticipating these pathways, it is possible to design molecules that favor detoxification routes over bioactivation pathways. Finally, knowledge of the metabolites is essential for comprehensive pharmacokinetic and pharmacodynamic modeling, enabling a more accurate prediction of a drug candidate's behavior in vivo.

Emerging Applications and Future Research Directions for 2 Oxan 4 Ylsulfanylmethyl 1,3 Thiazole

Potential in Agrochemical Research

The thiazole (B1198619) moiety is a well-established pharmacophore in the agrochemical industry, present in a range of commercial products. researchgate.net Its derivatives have demonstrated potent fungicidal, insecticidal, and herbicidal activities. rsc.orgnih.gov This broad spectrum of activity suggests that novel thiazole-containing compounds, including 2-(Oxan-4-ylsulfanylmethyl)-1,3-thiazole, could be promising candidates for the development of new crop protection agents.

Research into thiazole derivatives has led to the development of systemic fungicides that can be absorbed and translocated within the plant, providing protection against a variety of pathogens. rsc.org For instance, Thifluzamide is a known fungicide containing a thiazole ring. Moreover, neonicotinoid insecticides, such as Clothianidin and Thiamethoxam, incorporate a thiazole ring and are widely used to control sucking insects. researchgate.net The development of new thiazole derivatives is a promising strategy to combat the emergence of resistance to existing agrochemicals. rsc.org

Table 1: Examples of Thiazole Derivatives in Agrochemicals

| Compound Name | Type | Target/Use |

| Thiamethoxam | Insecticide | Control of sucking insects researchgate.net |

| Clothianidin | Insecticide | Control of sucking insects researchgate.net |

| Thiabendazole | Fungicide | Broad-spectrum fungicide researchgate.netrsc.org |

| Thifluzamide | Fungicide | Control of a variety of plant diseases researchgate.net |

| Ethaboxam | Fungicide | Control of oomycete pathogens researchgate.net |

| Oxathiapiprolin | Fungicide | Control of downy mildew and late blight rsc.org |

Applications in Materials Science (e.g., optical devices, fluorophores)

The unique photophysical properties of the thiazole ring have led to its exploration in the field of materials science, particularly in the development of organic fluorophores and optical devices. chim.itresearchgate.net Thiazole-based materials are being investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. researchgate.net

The rigid, planar structure of the thiazole ring, combined with its electron-withdrawing nature, can be exploited to design molecules with tailored fluorescence properties. chim.it Researchers have synthesized a variety of thiazole-containing dyes that exhibit strong fluorescence across the visible spectrum. rsc.org For example, thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives have been shown to be promising materials for solid-state photonic and fluorescence-based optical devices. rsc.orgrsc.org The ability to tune the emission color by modifying the substituents on the thiazole ring makes these compounds highly versatile. researchgate.net

Table 2: Examples of Thiazole Derivatives in Materials Science

| Compound Class | Application | Key Finding |

| Thiazolo[5,4-d]thiazole (TTz) derivatives | Solid-state fluorophores, optical devices | Exhibit fluorescence from orange-red to blue, demonstrating tunability. rsc.orgrsc.org |

| 2-(3-pyridyl)/2-aminothiazoles | White organic light-emitting devices (WOLEDs) | Can produce white light emission through a donor-acceptor structure. researchgate.net |

| Dicyanovinyl-containing thiazoles | Chemosensors | Show a colorimetric and fluorescent response to hydrazine (B178648). researchgate.net |

Chemoinformatic and AI-driven Approaches in Thiazole Research

The vast chemical space of possible thiazole derivatives presents a significant opportunity for the application of chemoinformatic and artificial intelligence (AI) driven approaches in drug discovery and materials science. mdpi.comnih.gov These computational tools can accelerate the identification of novel compounds with desired properties, predict their biological activity or material characteristics, and optimize their structures. astrazeneca.comijettjournal.org

Machine learning models, such as graph neural networks, can be trained on existing data of known thiazole compounds to predict the properties of new, untested derivatives. astrazeneca.com This can significantly reduce the time and cost associated with synthesizing and screening large numbers of molecules. ijettjournal.org For example, machine learning models have been developed to predict the urease inhibitory activity of thiazole derivatives. researchgate.net AI can also be used to analyze large datasets from high-throughput screening, identifying structure-activity relationships that may not be apparent through traditional analysis. nih.gov

Unexplored Therapeutic Areas for Thiazole Scaffolds

While thiazole derivatives are already established in several therapeutic areas, including as anticancer and antimicrobial agents, there remains significant potential for their application in unexplored or emerging areas of medicine. asu.eduresearchgate.netnih.gov The versatility of the thiazole scaffold allows for the design of compounds that can interact with a wide range of biological targets. capes.gov.br

One such area is the development of inhibitors for novel enzyme targets implicated in disease. rsc.org For instance, thiazole-containing compounds have been investigated as inhibitors of vascular adhesion protein-1 (VAP-1), which is associated with diabetic macular edema and other vascular diseases. tsijournals.com Furthermore, the development of microtubule-targeting agents for cancer therapy continues to be an active area of research, with thiazole-containing natural products like epothilones serving as important leads. mdpi.com The exploration of thiazole derivatives for neurodegenerative diseases, metabolic disorders, and rare diseases could yield novel therapeutic agents.

Intellectual Property and Patent Landscape Analysis in Thiazole Chemistry Research

The intellectual property landscape for thiazole derivatives is extensive and reflects the broad interest in this scaffold across various industries. A significant number of patents have been filed for thiazole-containing compounds with applications in pharmaceuticals, agrochemicals, and materials science. tsijournals.comsciencescholar.us

In the pharmaceutical sector, patents often cover novel thiazole derivatives with specific therapeutic claims, such as anticancer, anti-infective, or anti-inflammatory activity. asu.edusciencescholar.us For example, patents have been granted for thiazole derivatives as inhibitors of specific enzymes or as modulators of cellular pathways. tsijournals.com In the agrochemical field, patents protect novel fungicides, insecticides, and herbicides containing the thiazole moiety. google.comgoogle.comresearchgate.net The materials science domain sees patents for new thiazole-based fluorophores, dyes, and materials for electronic devices. A review of the patent literature can provide valuable insights into emerging trends and areas of active research and development in thiazole chemistry. tsijournals.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing sulfanylalkyl substituents to the 1,3-thiazole core?

- Methodological Answer : The synthesis of thiazole derivatives with sulfanylalkyl groups typically involves nucleophilic substitution or thiol-ene reactions. For example, 2-(bromomethyl)-1,3-thiazole (CAS 131654-56-3) can react with thiols like oxan-4-ylthiol under basic conditions (e.g., K₂CO₃ in DMF) to form sulfanylalkyl derivatives. Reaction optimization includes temperature control (60–80°C) and inert atmosphere to prevent oxidation of the thiol . Structural validation via ¹H/¹³C NMR and elemental analysis is critical to confirm substitution patterns and purity .

Q. How can crystallographic data resolve ambiguities in alkyl chain conformation for thiazole derivatives?

- Methodological Answer : X-ray diffraction studies of compounds like 2-(octadecylsulfanyl)-1,3-thiazole reveal challenges in resolving terminal alkyl chain disorder due to thermal motion. Strategies include:

- Applying rigid-bond restraints to C-C bonds in refinement software (e.g., SHELXL).

- Using twin refinement for pseudo-merohedral twinning (e.g., twin fractions optimized to 0.37–0.19).

- Reporting anisotropic displacement parameters (ADPs) for heavy atoms while constraining hydrogen atoms .

Q. What spectroscopic techniques are most reliable for verifying thiazole derivatives with complex substituents?

- Methodological Answer :

- ¹H NMR : Aromatic protons in the thiazole ring appear as singlets (δ 7.2–8.0 ppm), while sulfanylalkyl protons resonate at δ 3.0–4.0 ppm. Splitting patterns confirm substitution positions .

- IR Spectroscopy : Thiazole C=N stretches (~1640 cm⁻¹) and S-C vibrations (~680 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS (e.g., EI at 70 eV) differentiates isotopic patterns for bromine or sulfur-containing derivatives .

Advanced Research Questions

Q. How can structural modifications enhance the antitumor activity of sulfonamide-functionalized thiazoles?

- Methodological Answer : In 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, antitumor activity against 60 cancer cell lines correlates with:

- Electron-withdrawing groups (e.g., -Br, -F) at the phenyl ring, improving binding to kinase active sites.

- Sulfonamide substitution : Bulkier groups (e.g., cycloheptyl) enhance hydrophobic interactions.

- Docking studies using software like AutoDock Vina can predict binding poses, with validation via IC₅₀ assays .

Q. How to address contradictions in crystallographic and computational data for flexible thiazole derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare experimental ADPs with simulated thermal motion to validate chain flexibility .

- Quantum Mechanics (QM) Optimization : Use DFT (e.g., B3LYP/6-31G*) to model low-energy conformers and compare with X-ray torsional angles .

- Multi-temperature Crystallography : Collect data at 100–300 K to observe temperature-dependent disorder .

Q. What reaction conditions favor regioselective functionalization of 1,3-thiazoles with triazole or imidazole moieties?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective triazole conjugation. For example:

- React 2-(prop-2-yn-1-yloxy)phenyl derivatives with azido-thiazoles in THF/H₂O (1:1) with CuSO₄·5H₂O/sodium ascorbate at 25°C .

- Microwave-assisted synthesis (100°C, 30 min) improves yields for imidazole-thiazole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.